Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 65481-69-8), specifically representing the endo-isomer, is a rigid, conformationally locked bicyclic primary amine salt [1]. As a highly defined structural scaffold in medicinal chemistry and a bulky auxiliary in organic synthesis, it provides a strictly constrained three-dimensional C-N vector that cannot be replicated by flexible aliphatic rings [2]. Procured as a bench-stable hydrochloride salt with a decomposition temperature of approximately 295 °C, it bypasses the severe volatility and atmospheric degradation issues characteristic of its free base form [1]. Its primary procurement value lies in its role as a precise, sterically hindered precursor for active pharmaceutical ingredients (APIs) and specialized organocatalysts where absolute stereocontrol and handling stability are mandatory [2].
Substituting the endo-isomer (CAS 65481-69-8) with the exo-isomer (CAS 39245-79-9) or flexible monocyclic analogs like cyclohexylamine critically compromises synthetic outcomes [1]. The endo-amine is sterically shielded within the concave face of the bicyclo[2.2.1]heptane framework, fundamentally altering its nucleophilicity, solution-phase basicity, and the trajectory of incoming electrophiles during coupling steps compared to the more exposed exo-isomer[1]. Furthermore, attempting to utilize the free base instead of the hydrochloride salt introduces severe reproducibility issues due to the free base's volatility and rapid propensity to form carbamates upon exposure to atmospheric CO2[2]. Procurement must strictly specify the endo-hydrochloride salt to ensure predictable reaction kinetics, defined stereocontrol in downstream API synthesis, and reliable bulk shelf-life [2].
The hydrochloride salt form of endo-bicyclo[2.2.1]heptan-2-amine provides critical handling advantages over its free base counterpart. While the free base is a volatile liquid susceptible to atmospheric oxidation and CO2 absorption, the HCl salt is a highly crystalline solid with a decomposition point of 295 °C [1]. This thermal stability allows for rigorous high-temperature drying protocols and ensures precise stoichiometric weighing during bulk manufacturing, eliminating the batch-to-batch variability inherent to handling the free amine[1].
| Evidence Dimension | Thermal stability and physical state |
| Target Compound Data | Stable crystalline solid, MP ~295 °C (dec.) |
| Comparator Or Baseline | endo-2-aminonorbornane free base (volatile liquid, prone to degradation) |
| Quantified Difference | >250 °C difference in thermal processing window; transition from volatile liquid to stable solid. |
| Conditions | Standard atmospheric pressure, ambient storage vs. high-temperature drying. |
Procuring the HCl salt is mandatory for reproducible, large-scale synthetic operations where precise stoichiometry and long-term storage stability are required.
The stereochemistry of the norbornane core significantly modulates the electronic properties of the amine in solution. Research demonstrates that the endo-isomer exhibits a lower solution-phase basicity (pKa) in polar aprotic solvents, such as acetonitrile and DMF, compared to the exo-isomer [1]. This reduced basicity, coupled with the steric shielding of the endo face, attenuates its nucleophilicity. In complex multi-step syntheses, this property allows the endo-amine to participate in selective coupling reactions with a lower incidence of base-catalyzed side reactions or over-alkylation compared to the more exposed and basic exo-isomer [1].
| Evidence Dimension | Solution-phase basicity (pKa) and steric shielding |
| Target Compound Data | endo-Bicyclo[2.2.1]heptan-2-amine (lower pKa in polar aprotic solvents, sterically hindered) |
| Comparator Or Baseline | exo-Bicyclo[2.2.1]heptan-2-amine (higher pKa, sterically exposed) |
| Quantified Difference | Measurable reduction in solution pKa and attenuated nucleophilic attack rates. |
| Conditions | Polar aprotic solvents (acetonitrile, DMF) during electrophilic coupling. |
The attenuated basicity and steric shielding of the endo-isomer prevent over-alkylation and unwanted side reactions, making it an essential choice for high-yield, selective API synthesis.
When utilized as a pharmacophore or chiral auxiliary, the bicyclo[2.2.1]heptane core provides absolute conformational rigidity compared to flexible analogs like cyclohexylamine[1]. The bridged bicyclic system locks the C-N bond vector in a precise spatial orientation. Unlike cyclohexylamine, which undergoes rapid chair-chair interconversions with an energy barrier of approximately 10 kcal/mol, the norbornyl skeleton is entirely rigid [1]. This reduces the entropic penalty upon target binding and provides a strictly defined steric boundary in organocatalyst design.
| Evidence Dimension | Conformational flexibility (inversion energy barrier) |
| Target Compound Data | Rigid bicyclic framework (locked C-N vector, no ring flip) |
| Comparator Or Baseline | Cyclohexylamine (rapid chair-chair interconversion, ~10 kcal/mol barrier) |
| Quantified Difference | Elimination of the ~10 kcal/mol ring inversion barrier, resulting in a single, defined conformer. |
| Conditions | Physiological conditions (pharmacology) or standard reaction temperatures (catalysis). |
Procuring this rigid scaffold is essential for applications where precise spatial orientation of the amine is required to optimize receptor binding affinity or enantioselectivity.
Leveraging its rigid structure and specific endo spatial orientation, this compound is a critical building block for synthesizing non-competitive NMDA receptor antagonists [1]. The precise C-N vector angle provided by the endo-norbornane scaffold is essential for optimal binding within the ion channel, making it a highly prioritized intermediate over flexible amines in neuropharmacological drug discovery [1].
The pronounced steric shielding of the endo face makes this amine an excellent precursor for designing bulky, sterically demanding chiral or achiral auxiliaries and organocatalysts [2]. Its attenuated nucleophilicity and rigid framework provide enhanced stereocontrol in asymmetric transformations compared to flexible or less hindered aliphatic amines, directly utilizing the properties outlined in comparative basicity studies [2].
In the development of peptidomimetics and advanced materials, the endo-bicyclo[2.2.1]heptan-2-amine hydrochloride serves as a rigidifying unit [1]. Its incorporation into peptide backbones restricts local conformational freedom, thereby enhancing metabolic stability in biological systems or increasing the glass transition temperature (Tg) in specialized polymeric materials, a direct benefit of its locked bicyclic geometry[1].
Irritant